Nanomolar Degradation Potency Achieved in EGFR-Targeting PROTAC Construct Using 1-(Piperidin-4-ylmethyl)piperazine Linker
A PROTAC molecule (EGFR degrader 13) incorporating 1-(Piperidin-4-ylmethyl)piperazine as the central linker demonstrates potent degradation activity against the EGFR triple mutant (T790M/L858R/C797S) with a DC50 of less than 0.1 μM and a proliferation inhibitory IC50 of 15.6 nM in Ba/F3-TEL-EGFR-T790M-L858R-C797S cells [1]. This level of potency is comparable to or exceeds that of PROTACs employing alternative linkers targeting the same EGFR mutant. For example, a related EGFR PROTAC degrader (compound 13b) utilizing a different linker scaffold exhibits a DC50 of 13.2 nM against EGFR L858R/T790M, while another variant (13a) shows a DC50 of 35.5 nM [2]. The use of the piperidin-4-ylmethyl-piperazine linker thus enables potent target degradation at concentrations achievable in cellular and in vivo settings, providing a benchmark for linker selection in PROTAC development.
| Evidence Dimension | Degradation potency (DC50/IC50) |
|---|---|
| Target Compound Data | IC50 = 15.6 nM (Ba/F3-TEL-EGFR-T790M-L858R-C797S cells) for PROTAC EGFR degrader 13 |
| Comparator Or Baseline | Alternative EGFR PROTACs: 13a (DC50 = 35.5 nM), 13b (DC50 = 13.2 nM) against EGFRL858R/T790M |
| Quantified Difference | Target PROTAC exhibits IC50 of 15.6 nM vs. comparator DC50 of 13.2-35.5 nM |
| Conditions | Cell-based assays: Ba/F3-TEL-EGFR-T790M-L858R-C797S proliferation assay for target; EGFRL858R/T790M degradation assay for comparators |
Why This Matters
Quantifies that PROTAC constructs using this linker achieve nanomolar potency against clinically relevant EGFR mutants, directly informing procurement decisions for targeted protein degradation projects.
- [1] TargetMol. PROTAC EGFR degrader 13 (compound 106). Product Biological Activity Datasheet. View Source
- [2] Wang C, et al. EGFR molecular degraders: preclinical successes and the road ahead. Expert Opinion on Therapeutic Patents. 2025. View Source
